molecular formula C18H16O7 B1239147 Quercetin 7,3',4'-trimethyl ether CAS No. 6068-80-0

Quercetin 7,3',4'-trimethyl ether

Cat. No.: B1239147
CAS No.: 6068-80-0
M. Wt: 344.3 g/mol
InChI Key: OEEUHNAUMMATJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quercetin 7,3’,4’-trimethyl ether is a trimethoxyflavone that is the 7,3’,4’-trimethyl ether derivative of quercetin. This compound has been isolated from the plant Euodia confusa . It is known for its various biological roles, including functioning as a plant metabolite .

Scientific Research Applications

Quercetin 7,3’,4’-trimethyl ether has several scientific research applications, including:

Safety and Hazards

When handling Quercetin 7,3’,4’-trimethyl ether, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Quercetin 7,3’,4’-trimethyl ether are not mentioned, it is often used in the synthesis of bioactive molecules and natural products , suggesting potential applications in pharmaceutical and natural product research.

Biochemical Analysis

Biochemical Properties

Quercetin 7,3’,4’-trimethyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . Additionally, it interacts with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidant properties .

Cellular Effects

Quercetin 7,3’,4’-trimethyl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby exerting anti-inflammatory effects . Its impact on cellular metabolism includes the enhancement of mitochondrial function and energy production .

Molecular Mechanism

The molecular mechanism of action of quercetin 7,3’,4’-trimethyl ether involves its binding interactions with various biomolecules. It binds to the active sites of enzymes, inhibiting or activating their activity. For instance, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Additionally, it can activate transcription factors such as Nrf2, leading to the expression of antioxidant genes . These interactions contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quercetin 7,3’,4’-trimethyl ether have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that it can maintain its antioxidant and anti-inflammatory effects over extended periods, although its efficacy may decrease slightly over time .

Dosage Effects in Animal Models

The effects of quercetin 7,3’,4’-trimethyl ether vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as reduced oxidative stress and inflammation . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Quercetin 7,3’,4’-trimethyl ether is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450 and undergoes phase II metabolism, including glucuronidation and sulfation . These metabolic processes affect its bioavailability and activity. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, quercetin 7,3’,4’-trimethyl ether is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Binding proteins such as albumin also play a role in its distribution, affecting its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of quercetin 7,3’,4’-trimethyl ether is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Additionally, it can be directed to specific compartments such as the nucleus, where it influences gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 7,3’,4’-trimethyl ether typically involves the methylation of quercetin. The methylation process can be carried out using methyl iodide (MeI) as the methylating agent. The order of methylation usually follows the sequence of 4’ > 7 > 3 . The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods: Industrial production methods for quercetin 7,3’,4’-trimethyl ether are not well-documented. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Quercetin 7,3’,4’-trimethyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOMe) or other alkoxides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Comparison with Similar Compounds

Uniqueness: Quercetin 7,3’,4’-trimethyl ether is unique due to its specific methylation pattern, which influences its biological activity and reactivity. The presence of methoxy groups at the 7, 3’, and 4’ positions differentiates it from other quercetin derivatives and contributes to its distinct properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEUHNAUMMATJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976115
Record name 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6068-80-0
Record name Quercetin 3′,4′,7-trimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6068-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',7-Trimethylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 7,3',4'-trimethyl ether
Reactant of Route 2
Quercetin 7,3',4'-trimethyl ether
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Quercetin 7,3',4'-trimethyl ether
Reactant of Route 4
Quercetin 7,3',4'-trimethyl ether
Reactant of Route 5
Quercetin 7,3',4'-trimethyl ether
Reactant of Route 6
Reactant of Route 6
Quercetin 7,3',4'-trimethyl ether
Customer
Q & A

Q1: What is the significance of Quercetin 7,3',4'-trimethyl ether in plant taxonomy?

A1: this compound plays a role in understanding the evolutionary relationships between plant species. For example, it was found in the leaves of Betula oycoviensis alongside other flavonoids characteristic of Betula "nova" []. This supports the hypothesis of a hybrid origin for Betula oycoviensis. Conversely, the absence of this compound in Betula humilis while present in Betula "nova" challenges the idea that Betula "nova" descended from Betula humilis []. These findings highlight how analyzing specific chemical constituents can provide insights into plant phylogeny.

Q2: Does this compound exhibit any biological activities?

A2: Yes, research indicates that this compound possesses trypanocidal activity. In a study on Lychnophora salicifolia, the compound demonstrated activity against the trypomastigote forms of Trypanosoma cruzi []. This suggests potential for further investigation into its use against Chagas disease.

Q3: From which plant sources has this compound been isolated?

A3: this compound has been isolated from several plant species, including:

  • Betula oycoviensis []
  • Betula "nova" []
  • Tamarix chinensis []
  • Pogostemon cablin []
  • Lychnophora salicifolia []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.